5-Naphthalen-2-ylpyrazolidin-3-amine
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
5-naphthalen-2-ylpyrazolidin-3-amine |
InChI |
InChI=1S/C13H15N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13,15-16H,8,14H2 |
InChI Key |
GDWAAEPENRAHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Hydroamination of Fumarate
Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase catalyzes the asymmetric addition of naphthalen-2-ylhydrazine to fumarate, forming N-(naphthalen-2-ylamino)aspartic acid as an intermediate.
Procedure :
- Reaction Setup :
- Conditions :
Outcomes :
Acid-Catalyzed Cyclization to Pyrazolidin-3-one
The enzymatic product undergoes cyclization in 1 M HCl under reflux (3 hours) to form 2-naphthalen-2-yl-5-carboxylpyrazolidin-3-one.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 71% isolated |
| Optical Purity | ee >99% |
Chemoenzymatic Reduction to 5-Naphthalen-2-ylpyrazolidin-3-amine
Reductive Amination of Pyrazolidin-3-one
The ketone group in 2-naphthalen-2-yl-5-carboxylpyrazolidin-3-one is reduced to an amine via:
- Oxime Formation : Reaction with hydroxylamine hydrochloride.
- Catalytic Hydrogenation : H₂/Pd-C in ethanol (25°C, 12 hours).
Optimized Conditions :
Challenges :
Traditional Organic Synthesis Routes
Condensation of Naphthalen-2-ylhydrazine with β-Keto Amines
Adapting methods from pyrazolidinone synthesis:
- Reagents : Naphthalen-2-ylhydrazine and ethyl 3-aminocrotonate.
- Conditions : Reflux in ethanol (4 hours), followed by crystallization.
Data :
| Parameter | Value |
|---|---|
| Yield | 56–70% |
| Purity | >95% (HPLC) |
One-Pot Multicomponent Cycloaromatization
A CuI-mediated three-component reaction:
- Components :
- ortho-Bromo-naphthalen-2-yl ketone (2.0 equiv).
- Terminal alkyne (1.5 equiv).
- Ammonia (1.5 equiv).
- Conditions :
Outcome :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Biocatalytic | 68–80 | >99 | Moderate (enzyme cost) |
| Chemoenzymatic | 68–71 | >99 | High |
| Traditional Organic | 38–70 | N/A | High |
Advantages and Limitations
- Biocatalytic : Superior stereoselectivity but requires anaerobic conditions.
- Chemoenzymatic : One-pot feasibility but sensitive to acid concentration.
- Traditional : Cost-effective but lower yields.
Industrial-Scale Considerations
Patent-Based Synthesis (CN104628647A)
A Chinese patent outlines a scalable route using:
- Reagents : Naphthalen-2-ylhydrazine hydrochloride and ethyl acetoacetate.
- Procedure :
Key Features :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-2-ylpyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: N-alkyl-5-Naphthalen-2-ylpyrazolidin-3-amine derivatives.
Scientific Research Applications
5-Naphthalen-2-ylpyrazolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Naphthalen-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- Core Structure : Pyrazole (unsaturated 5-membered ring with two adjacent nitrogen atoms) vs. pyrazolidine (saturated analog).
- Substituents : 4-Methoxyphenyl and methyl groups vs. naphthalen-2-yl.
- The methoxy group enhances solubility via polarity, while the naphthalene in the target compound likely increases lipophilicity .
2-Amino-5-iodo-3-methylpyrazine
- Core Structure : Pyrazine (6-membered ring with two nitrogen atoms at para positions) vs. pyrazolidine.
- Substituents : Iodo and methyl groups vs. naphthalen-2-yl.
- Pyrazine’s aromaticity may reduce conformational flexibility compared to pyrazolidine .
Naphthalene-Containing Derivatives
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Core Structure: Enone (α,β-unsaturated ketone) vs. pyrazolidine.
- Substituents : Naphthalen-2-yl and pyridinyl groups.
- Implications: The conjugated enone system enables electrophilic reactivity, useful in Michael addition reactions, whereas the pyrazolidine’s amine group may participate in hydrogen bonding or act as a nucleophile .
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
- Core Structure : Naphthalen-ol with a thiophene-linked propylamine chain.
- Substituents : Thiophene and hydroxyl groups vs. pyrazolidine-amine.
- Implications : The hydroxyl group enhances hydrophilicity, and thiophene introduces sulfur-based interactions (e.g., π-π stacking with aromatic residues). The target compound’s pyrazolidine core may offer better metabolic stability compared to the flexible propylamine chain .
Comparative Data Table
Research Implications and Gaps
- Structural Flexibility : Pyrazolidine’s saturated core may offer conformational adaptability, advantageous in targeting dynamic binding pockets.
- Naphthalene vs. Other Aromatics : Compared to thiophene or pyridine-containing analogs, naphthalene’s larger π-system could enhance stacking interactions but reduce solubility.
- Data Limitations : The evidence lacks direct biological or physicochemical data for this compound, necessitating further experimental studies to validate theoretical comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
